molecular formula C17H19NO3 B2377943 N-[2,2-bis(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide CAS No. 2320669-95-0

N-[2,2-bis(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2377943
CAS No.: 2320669-95-0
M. Wt: 285.343
InChI Key: KMRDNECGCRMTCO-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide is a complex organic compound featuring a cyclohexene ring, a carboxamide group, and two furan rings

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2,2-bis(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactionsThe furan rings are then attached via a series of coupling reactions, often utilizing catalysts such as palladium or nickel to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: N-[2,2-bis(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted furans depending on the reagents used.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide involves its interaction with various molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: N-[2,2-bis(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a cyclohexene ring, carboxamide group, and two furan rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-17(13-6-2-1-3-7-13)18-12-14(15-8-4-10-20-15)16-9-5-11-21-16/h1-2,4-5,8-11,13-14H,3,6-7,12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRDNECGCRMTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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